Cas no 1805068-27-2 (Ethyl 2-(bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-acetate)

Ethyl 2-(bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-acetate structure
1805068-27-2 structure
Product Name:Ethyl 2-(bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-acetate
CAS No:1805068-27-2
MF:C11H12BrF2NO3
MW:324.118689537048
CID:4890163
Update Time:2025-07-21

Ethyl 2-(bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-acetate
    • Inchi: 1S/C11H12BrF2NO3/c1-2-18-9(16)4-6-3-7(11(13)14)10(17)8(5-12)15-6/h3,11,17H,2,4-5H2,1H3
    • InChI Key: FGTIDWXZDUXUOD-UHFFFAOYSA-N
    • SMILES: BrCC1=C(C(C(F)F)=CC(CC(=O)OCC)=N1)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 281
  • XLogP3: 1.9
  • Topological Polar Surface Area: 59.4

Ethyl 2-(bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029026525-250mg
Ethyl 2-(bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-acetate
1805068-27-2 95%
250mg
$1,058.40 2022-04-01
Alichem
A029026525-500mg
Ethyl 2-(bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-acetate
1805068-27-2 95%
500mg
$1,735.55 2022-04-01
Alichem
A029026525-1g
Ethyl 2-(bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-acetate
1805068-27-2 95%
1g
$2,952.90 2022-04-01

Additional information on Ethyl 2-(bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-acetate

Ethyl 2-(bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-acetate (CAS No. 1805068-27-2): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 2-(bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-acetate, identified by its CAS number 1805068-27-2, is a highly versatile intermediate that has garnered significant attention in the field of pharmaceutical chemistry. This compound, characterized by its pyridine core substituted with a bromomethyl group at the 2-position and a difluoromethyl group at the 4-position, along with a hydroxyl and an acetate moiety, presents a unique structural framework that facilitates diverse chemical transformations. Its applications span across the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialty chemicals, making it a cornerstone in industrial and academic research.

The structural attributes of Ethyl 2-(bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-acetate make it particularly valuable in medicinal chemistry. The presence of the bromomethyl group provides a reactive site for nucleophilic substitution reactions, enabling the facile introduction of various functional groups. This reactivity is instrumental in constructing complex molecular architectures, which are often required for the development of novel therapeutic agents. Furthermore, the difluoromethyl group is known to enhance metabolic stability and binding affinity in drug candidates, a feature that has been extensively studied in recent years due to its impact on pharmacokinetic profiles.

In recent years, there has been a surge in research focused on optimizing synthetic routes for this compound to improve yield and purity. Advanced methodologies such as transition metal-catalyzed cross-coupling reactions, organometallic chemistry, and flow chemistry have been employed to streamline the synthesis of Ethyl 2-(bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-acetate. These innovations not only enhance efficiency but also reduce environmental impact by minimizing waste and energy consumption. For instance, palladium-catalyzed Buchwald-Hartwig amination has been utilized to introduce aryl or heteroaryl groups at the pyridine core, expanding the library of derivatives for further functionalization.

The compound's significance extends beyond its role as a synthetic building block. It has been incorporated into various drug discovery programs aimed at addressing unmet medical needs. One notable area of interest is its potential application in the development of antiviral and anticancer agents. The pyridine scaffold is a common motif in many bioactive molecules, and modifications at specific positions can fine-tune biological activity. For example, studies have demonstrated that derivatives of Ethyl 2-(bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-acetate exhibit inhibitory effects on certain enzymes and receptors implicated in viral replication and tumor growth. These findings underscore the compound's promise as a lead compound or intermediate in the synthesis of next-generation therapeutics.

The incorporation of fluorine atoms into pharmaceuticals is a well-established strategy to modulate drug properties. The difluoromethyl group in Ethyl 2-(bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-acetate contributes to enhanced lipophilicity and metabolic stability, which are critical factors influencing drug efficacy and duration of action. Recent computational studies have highlighted how the electronic distribution around the difluoromethyl group influences binding interactions with biological targets, providing insights into structure-activity relationships (SAR). This knowledge has been leveraged to design more potent and selective drug candidates.

The hydroxyl group at the 3-position of Ethyl 2-(bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-acetate offers another layer of reactivity that can be exploited for further derivatization. Functionalization strategies such as etherification or esterification have been explored to introduce additional molecular diversity. These modifications can alter solubility profiles or enhance pharmacokinetic properties, making them crucial for optimizing drug formulations. Moreover, the acetate moiety contributes to stability under various storage conditions while also serving as a handle for further chemical transformations.

In industrial settings, Ethyl 2-(bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-acetate is typically synthesized through multi-step organic reactions starting from commercially available precursors. The process often involves halogenation steps to introduce the bromo substituent followed by selective fluorination to achieve the desired difluoromethyl-containing moiety. Advances in catalytic systems have enabled more efficient and selective transformations, reducing byproduct formation and improving overall yields. Such improvements are essential for large-scale production where cost-effectiveness and sustainability are paramount.

The compound's role in drug discovery is further exemplified by its use in fragment-based drug design (FBDD). Small molecule fragments derived from Ethyl 2-(bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-acetate have been screened against biological targets to identify high-affinity binders. These fragments can then be optimized through iterative chemical modifications to develop lead compounds with improved pharmacological properties. The versatility of this intermediate makes it an attractive choice for medicinal chemists seeking novel scaffolds for therapeutic intervention.

The future prospects of Ethyl 2-(bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-acetate are promising, with ongoing research exploring new synthetic methodologies and applications. Innovations such as biocatalysis and green chemistry principles are being integrated into its synthesis to align with global sustainability goals. Additionally, computational modeling techniques are being employed to predict reactivity patterns and optimize reaction conditions before experimental validation.

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